Sodium 5-amino-2,4-dimethylbenzenesulfonate
Overview
Description
Sodium 5-amino-2,4-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H10NNaO3S and a molecular weight of 223.22 g/mol . It is a sodium salt derivative of 5-amino-2,4-dimethylbenzenesulfonic acid. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-amino-2,4-dimethylbenzenesulfonate typically involves the sulfonation of 2,4-dimethylaniline followed by neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using concentrated sulfuric acid or oleum at elevated temperatures.
Neutralization: Adding sodium hydroxide to the sulfonated product to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk sulfonation: Using large reactors to handle the exothermic nature of the sulfonation reaction.
Purification: Crystallization or filtration to obtain the pure sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-amino-2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction of the amino group to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: :
Properties
IUPAC Name |
sodium;5-amino-2,4-dimethylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETYURDDFWHYDN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635650 | |
Record name | Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64501-84-4 | |
Record name | Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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